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Compound of Interest

Compound Name: 5-Methyl-2-heptanone

Cat. No.: B097569 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-2-heptanone (CAS No. 18217-12-4), tailored for researchers, scientists, and

professionals in drug development. This document presents available mass spectrometry and

infrared spectroscopy data, outlines detailed experimental protocols, and includes a workflow

diagram for spectroscopic analysis. Please note that experimental Nuclear Magnetic

Resonance (NMR) data was not readily available in public databases at the time of this

compilation.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for 5-Methyl-2-
heptanone.

Table 1: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~2870 Strong C-H stretch (alkane)

1715 Strong C=O stretch (ketone)

~1465 Medium C-H bend (alkane)

~1370 Medium C-H bend (alkane)
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Source: NIST Chemistry WebBook. Data is for the gas phase.

Table 2: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment Ion

43 100 [CH₃CO]⁺

58 ~85
[C₃H₆O]⁺˙ (McLafferty

rearrangement)

71 ~40 [C₅H₁₁]⁺

85 ~20 [C₆H₁₃]⁺

113 ~5 [M - CH₃]⁺

128 ~10 [M]⁺˙ (Molecular Ion)

Source: NIST Mass Spectrometry Data Center.[1] Data obtained via electron ionization (EI).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimentally obtained ¹H and ¹³C NMR data for 5-Methyl-2-heptanone are not available in

publicly accessible databases. For a complete structural elucidation, acquiring experimental

NMR data is essential. Based on the chemical structure, the following provides an expectation

of the signals.

Expected ¹H NMR Signals:

A singlet for the methyl protons adjacent to the carbonyl group (C1).

A triplet for the terminal methyl protons of the ethyl group (C7).

A doublet for the methyl protons at the chiral center (C5-CH₃).

Multiple multiplets for the methylene and methine protons along the carbon chain (C3, C4,

C5, C6).

Expected ¹³C NMR Signals:
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A signal for the carbonyl carbon (C2) in the downfield region (~208 ppm).

Signals for the methyl carbons (C1, C7, C5-CH₃).

Signals for the methylene carbons (C3, C4, C6).

A signal for the methine carbon (C5).

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 5-Methyl-2-heptanone.

Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: The ATR-FTIR spectrometer is turned on and allowed to stabilize. A

background spectrum of the clean ATR crystal is recorded.

Sample Preparation: A small drop of neat 5-Methyl-2-heptanone is placed directly onto the

ATR crystal.

Data Acquisition: The sample is scanned over a typical range of 4000-400 cm⁻¹. Multiple

scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The background spectrum is automatically subtracted from the sample spectrum.

The spectrum is then analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Methyl-2-
heptanone.

Methodology (Electron Ionization - EI):
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Sample Introduction: A dilute solution of 5-Methyl-2-heptanone in a volatile solvent (e.g.,

methanol or dichloromethane) is prepared. The sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion

(M⁺˙).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, characteristic charged ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed carbon-hydrogen framework of 5-Methyl-2-heptanone.

Methodology (¹H and ¹³C NMR):

Sample Preparation: Approximately 5-10 mg of 5-Methyl-2-heptanone is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

"locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized

through a process called "shimming."

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The number of

scans can vary depending on the sample concentration.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b097569?utm_src=pdf-body
https://www.benchchem.com/product/b097569?utm_src=pdf-body
https://www.benchchem.com/product/b097569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


required due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier-transformed to produce

the NMR spectrum. The spectrum is then phased, and the chemical shifts are referenced to

the TMS signal (0 ppm). Integration of the ¹H NMR signals provides the relative ratios of the

different types of protons.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 5-Methyl-2-heptanone.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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